![molecular formula C6H4BrN3 B1376912 7-Bromo-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-11-1](/img/structure/B1376912.png)
7-Bromo-1H-pyrazolo[3,4-c]pyridine
Overview
Description
“7-Bromo-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound with a molecular weight of 198.02 . It is a member of the pyrazolopyridines family, which are bicyclic heterocyclic compounds .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) . It belongs to the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in various contexts . For instance, the design and synthesis of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists have been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular weight and InChI code . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
7-Bromo-1H-pyrazolo[3,4-c]pyridine and its derivatives have been extensively studied for their potential in medicinal chemistry. For instance, a series of 7-azaindazole-chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde showed significant anti-inflammatory and analgesic activities (Chamakuri, Murthy, & Yellu, 2016). Similarly, novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives exhibited strong antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).
Synthesis Techniques and Tautomerism
Advanced synthesis techniques have been developed for 1H-pyrazolo[3,4-b]pyridines, focusing on their tautomeric forms and substituents. A comprehensive review covering synthetic methods and biomedical applications of these compounds highlights their significance in scientific research (Donaire-Arias et al., 2022). Additionally, research on tautomerism in 7-substituted pyrazolo[3,4-c]pyridine derivatives using NMR and X-ray crystallography has provided insights into their structural dynamics (Kourafalos et al., 2006).
Applications in Cancer Research
Organometallic complexes involving 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated as potential anticancer agents. These compounds, known as cyclin-dependent kinase (Cdk) inhibitors, exhibit structure-activity relationships pertinent to cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).
Photophysical Properties
2-(1H-pyrazol-5-yl)pyridines and their derivatives, including those with 3,4-b]pyridine structures, have been studied for their unique photoreactions and photophysical properties. This research provides valuable insights into their potential applications in materials science (Vetokhina et al., 2012).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of 1H-pyrazolo[3,4-b]pyridine, a key compound in this category, has been achieved through a process involving reduction, oxidation, oximation, and cyclization. This method is noted for its ease of operation, low cost, and environmental friendliness, suitable for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).
Mechanism of Action
Target of Action
The primary target of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . This compound inhibits this process, thereby preventing the proliferation and differentiation of cells .
Biochemical Pathways
The biochemical pathways affected by this compound include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKA, this compound disrupts these pathways, leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and differentiation . By inhibiting TRKA, it prevents the activation of downstream signal transduction pathways, leading to a decrease in cell proliferation and differentiation .
Future Directions
Biochemical Analysis
Biochemical Properties
7-Bromo-1H-pyrazolo[3,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound exhibits inhibitory activity against TRKA, TRKB, and TRKC, which are receptor tyrosine kinases. These interactions are essential for its potential use in cancer therapy, as continuous activation and overexpression of TRKs are associated with cancer progression .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of various cancer cell lines, including Km-12 and MCF-7, by targeting TRKs . Additionally, it affects downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with TRKs. It inhibits the kinase activity of these receptors, leading to the suppression of downstream signaling pathways . The compound’s ability to inhibit TRK phosphorylation is a key aspect of its mechanism of action. Furthermore, it shows selectivity for certain cell lines, indicating its potential for targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates good stability and plasma stability, which is crucial for its long-term efficacy . Its inhibitory activity against cytochrome P450 isoforms, except CYP2C9, suggests that it may have limited interactions with other metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including acute toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The compound’s metabolic stability and low inhibitory activity against most cytochrome P450 isoforms suggest that it may have a favorable metabolic profile
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate cell membranes and reach intracellular targets is crucial for its biological activity . Studies have shown that it accumulates in specific tissues, which may enhance its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on TRKs and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended targets within the cell .
Properties
IUPAC Name |
7-bromo-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZAHSRLUFTAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743691 | |
| Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957760-11-1 | |
| Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


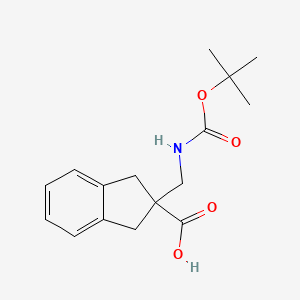

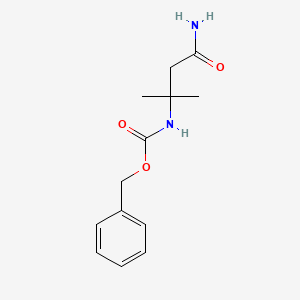

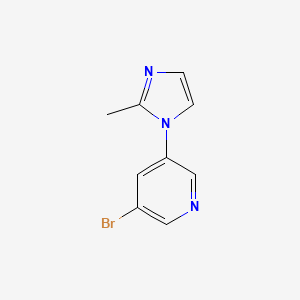
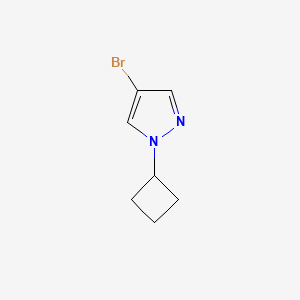

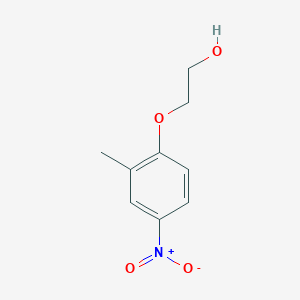





![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
